molecular formula C14H15NO2 B1442490 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester CAS No. 854694-25-0

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester

Cat. No.: B1442490
CAS No.: 854694-25-0
M. Wt: 229.27 g/mol
InChI Key: YCWFVSKTQYNIFA-CMDGGOBGSA-N
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Description

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core, a common structure in many natural products and pharmaceuticals, making it a subject of interest in synthetic and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. This compound has been shown to interact with enzymes such as NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3), which are involved in oxidative stress responses and mitochondrial function . The interaction with NOX4 leads to increased reactive oxygen species (ROS) levels, while the interaction with SIRT3 influences deacetylation processes that are critical for maintaining mitochondrial integrity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatocellular carcinoma (HCC) cells, this compound has been observed to induce apoptosis, arrest the cell cycle in the G0/G1 phase, and increase ROS levels . These effects are mediated through the activation of NOX4 and SIRT3 pathways, which play pivotal roles in cell signaling and gene expression . Additionally, the compound’s influence on cellular metabolism is evident through its modulation of mitochondrial function and oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound activates NOX4, leading to increased ROS production, which in turn triggers apoptosis and cell cycle arrest . Furthermore, the activation of SIRT3 by this compound results in the deacetylation of mitochondrial proteins, enhancing mitochondrial function and integrity . These molecular interactions highlight the compound’s potential as a modulator of oxidative stress and mitochondrial health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its efficacy over extended periods, with sustained activation of NOX4 and SIRT3 pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced mitochondrial function and reduced oxidative stress . At higher doses, toxic effects may emerge, including excessive ROS production and potential damage to cellular structures . These dosage-dependent effects underscore the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and mitochondrial function. The compound interacts with enzymes such as NOX4 and SIRT3, influencing metabolic flux and metabolite levels . These interactions play a crucial role in modulating cellular responses to oxidative stress and maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which determine its bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-methylindole and an appropriate acrylate ester.

    Fischer Indole Synthesis:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methylindole: A simpler indole derivative with similar biological activities.

    Indole-3-carboxylic acid: Another indole derivative with potential therapeutic applications.

    Indole-3-acetic acid: A naturally occurring plant hormone with various biological effects.

Uniqueness

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is unique due to its specific structure, which combines the indole core with an acrylic acid ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl (E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWFVSKTQYNIFA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705284
Record name Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854694-25-0
Record name Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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